N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide
Description
N,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a phenyl group at the 1-position, methyl substituents at the N and 5-positions, and a carboxamide functional group at the 4-position.
Structure
3D Structure
Properties
IUPAC Name |
N,5-dimethyl-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9-11(12(16)13-2)8-14-15(9)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIKCRJKEYCSAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550500 | |
| Record name | N,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98533-25-6 | |
| Record name | N,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method involves the condensation of 1,3-diketones with arylhydrazines.
Catalytic Methods: Transition-metal catalysts, such as palladium or copper, can be employed to facilitate the formation of the pyrazole ring.
Industrial Production Methods: Industrial production often utilizes scalable methods such as one-pot multicomponent reactions, which combine all reactants in a single reaction vessel, reducing the need for intermediate purification steps .
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Mechanism : Acidic hydrolysis protonates the carbonyl oxygen, facilitating nucleophilic attack by water. Basic hydrolysis deprotonates water, generating a hydroxide ion that cleaves the amide bond .
Reduction Reactions
The carboxamide can be reduced to an amine using strong reducing agents.
| Reagents/Conditions | Products | Yield/Notes |
|---|---|---|
| LiAlH₄, THF, reflux, 6 h | N,5-Dimethyl-1-phenyl-1H-pyrazol-4-ylmethanamine | Yield ~65% (extrapolated from ) |
Mechanism : LiAlH₄ facilitates the reduction of the carbonyl group to a methylene amine via a two-electron transfer process .
Nucleophilic Acyl Substitution
The carboxamide can be converted to more reactive intermediates for further functionalization.
Example : Reaction with ethanol in the presence of pyridine yields ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate .
Condensation Reactions
The carboxamide group participates in condensation with aldehydes or amines under specific conditions.
Limitation : The N-methyl group hinders direct Schiff base formation, but hydrazide intermediates enable further cyclization .
Electrophilic Aromatic Substitution
The phenyl group at position 1 undergoes nitration or sulfonation.
Note : Substituents on the phenyl ring influence reaction rates and positions .
Oxidative Functionalization
Methyl groups undergo oxidation under controlled conditions.
| Reagents/Conditions | Products | Yield/Notes |
|---|---|---|
| KMnO₄, H₂O, Δ | Carboxylic acid derivative | Requires prolonged heating (12+ h) |
| SeO₂, dioxane, reflux | Aldehyde intermediate | Limited to primary methyl groups |
Mechanism : Radical-based oxidation via SeO₂ converts methyl to aldehyde, but the 5-methyl group’s tertiary position may hinder reactivity .
Scientific Research Applications
Anti-inflammatory Activity
Numerous studies have demonstrated the anti-inflammatory properties of pyrazole derivatives, including N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide. Research indicates that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives synthesized from pyrazole structures have shown up to 85% inhibition of TNF-α at specific concentrations, indicating their potential as anti-inflammatory agents comparable to established drugs like dexamethasone .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro studies have shown that pyrazole derivatives can effectively inhibit bacterial strains such as E. coli and fungal strains like Aspergillus niger. For example, certain derivatives demonstrated significant antimicrobial effects at concentrations as low as 40 µg/mL .
Anticancer Potential
Research into the anticancer properties of pyrazole derivatives suggests that they may induce apoptosis in cancer cells and inhibit tumor growth. Specific compounds within this class have been tested against different cancer cell lines, showing promising results in reducing cell viability and proliferation .
Fungicidal Activity
This compound has been identified as a potential fungicide. Its mechanism involves disrupting metabolic pathways within fungal organisms, making it effective against various phytopathological diseases. Studies have demonstrated its efficacy against fungi such as Botrytis cinerea and Rhizoctonia solani, with formulations showing high levels of control .
Crop Protection
The compound can be formulated into various agricultural products such as emulsifiable concentrates and wettable powders for crop protection. It is effective against diseases affecting cereals, fruits, and vegetables, thereby enhancing yield and quality in agricultural practices .
Study on Anti-inflammatory Effects
In a study conducted by Nagarapu et al., a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity using a carrageenan-induced rat paw edema model. The results showed that several compounds exhibited significant anti-inflammatory effects compared to ibuprofen, highlighting the therapeutic potential of pyrazole derivatives in treating inflammatory conditions .
Evaluation of Antimicrobial Activity
Burguete et al. investigated the antimicrobial properties of novel pyrazole derivatives against Mycobacterium tuberculosis and various bacterial strains. The study found that certain compounds had superior inhibitory effects compared to standard antibiotics, suggesting their potential use in treating resistant infections .
Mechanism of Action
The mechanism of action of N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects . Detailed studies on its binding affinity and interaction pathways are ongoing to elucidate its precise mechanism .
Comparison with Similar Compounds
Key Observations :
- Halogenation: Chloro substituents (e.g., 3a, 3b) lower melting points compared to amino-substituted analogs (4a, 247°C), likely due to reduced hydrogen bonding .
- Aromatic Substitution : Bulky aryl groups (e.g., 3c with p-tolyl) increase steric hindrance, reducing yields (62% vs. 71% for fluorophenyl analog 3d) .
- Bioactivity: Carboxamides with pyridylmethyl groups (e.g., compound in ) exhibit potent cannabinoid CB1 antagonism (IC₅₀ = 0.139 nM), suggesting that N-alkylation enhances receptor affinity.
Pharmacological Profile and Receptor Interactions
Pyrazole carboxamides demonstrate diverse biological activities depending on substituents:
- Cannabinoid Receptor Modulation: Compounds like 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide (IC₅₀ = 0.139 nM at CB1) show high selectivity for CB1 over CB2 receptors, attributed to hydrophobic interactions with receptor subpockets . In contrast, non-halogenated analogs exhibit weaker binding .
- Enzyme Inhibition: Amino-substituted derivatives (e.g., 4a–4c) may target enzymes like cyclooxygenase or kinases, though direct evidence is lacking in the provided data .
Key Research Findings and Implications
Substituent-Driven Bioactivity: Chloro and cyano groups enhance lipophilicity, improving blood-brain barrier penetration for CNS-targeted compounds (e.g., CB1 antagonists) .
Receptor Selectivity : N-Alkylation (e.g., pyridylmethyl in ) and aryl halogens are critical for CB1 vs. CB2 selectivity, aligning with steric and electronic requirements of receptor subpockets .
Biological Activity
N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anti-inflammatory and anticancer properties. This article provides a detailed overview of the compound's biological activity, supported by recent research findings, data tables, and case studies.
Chemical Structure and Properties
This compound belongs to the pyrazole class of compounds, which are known for their broad spectrum of biological activities. The structural formula can be represented as follows:
This compound exhibits characteristics that make it a candidate for various therapeutic applications, including its potential role as an anti-inflammatory and anticancer agent.
1. Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against several cancer cell lines. The following table summarizes key findings from various studies:
The compound's mechanism often involves the inhibition of key enzymes or kinases associated with cancer progression, leading to cell cycle arrest and apoptosis.
2. Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. A study reported that compounds derived from this pyrazole exhibited up to 85% inhibition of TNF-α at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases, which are critical in regulating cell division and proliferation.
- Cytokine Modulation : It modulates inflammatory pathways by reducing the expression of cytokines involved in inflammatory responses.
Case Study 1: Anticancer Efficacy in Lung Cancer
A study conducted on A549 lung cancer cells demonstrated that this compound induced significant apoptosis at an IC50 value of 0.28 µM. This suggests a strong potential for development as a therapeutic agent against lung cancer .
Case Study 2: Anti-inflammatory Effects
In vitro tests revealed that the compound significantly reduced TNF-α levels in human peripheral blood monocytes, showcasing its potential as an anti-inflammatory agent .
Q & A
Basic: What are the standard synthetic routes for preparing N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide?
Answer:
The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting ethyl acetoacetate with phenylhydrazine and dimethylformamide dimethyl acetal (DMF-DMA) to form a pyrazole ester intermediate, followed by hydrolysis to yield the carboxylic acid derivative. Subsequent amidation steps introduce the carboxamide group . For example, basic hydrolysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate produces the corresponding acid, which is then coupled with methylamine or other amines using carbodiimide-based coupling reagents (e.g., EDCl/HOBt) .
Advanced: How can reaction mechanisms for pyrazole ring formation be optimized to improve yield and purity?
Answer:
Mechanistic studies using density functional theory (DFT) can predict transition states and intermediates during cyclocondensation. For instance, optimizing solvent polarity (e.g., DMF vs. ethanol) and temperature (80–100°C) enhances ring closure efficiency. Monitoring by TLC or HPLC ensures intermediate purity, while recrystallization from ethanol/water mixtures removes unreacted phenylhydrazine . Kinetic studies may also reveal rate-limiting steps, such as the nucleophilic attack of phenylhydrazine on the β-ketoester moiety .
Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
- FT-IR : Confirms the presence of amide C=O (~1650–1680 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹).
- ¹H/¹³C NMR : Assigns methyl groups (δ ~2.3–2.5 ppm for N-CH₃ and δ ~2.1 ppm for C5-CH₃) and aromatic protons (δ ~7.2–7.8 ppm). The carboxamide NH appears as a broad singlet (~8.0 ppm) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 245.1 for [M+H]⁺) .
Advanced: How can computational methods (e.g., DFT) resolve discrepancies in experimental spectral data?
Answer:
DFT calculations at the B3LYP/6-311++G(d,p) level simulate IR and NMR spectra, identifying deviations caused by solvent effects or tautomerism. For example, discrepancies in NH proton chemical shifts may arise from hydrogen bonding in DMSO-d₆ versus CDCl₃. Comparing computed and experimental data refines structural assignments .
Basic: What in vitro assays are suitable for preliminary bioactivity screening of this compound?
Answer:
- Enzyme Inhibition : Test against kinases (e.g., COX-2) using fluorometric assays.
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
Advanced: How can molecular docking explain contradictory bioactivity results across studies?
Answer:
Contradictions may arise from variations in protein conformations (e.g., flexible vs. rigid docking). Using AutoDock Vina, dock the compound into X-ray crystal structures (PDB IDs: 1CX2 for COX-2, 3ERT for estrogen receptors). Analyze binding affinities (ΔG) and hydrogen-bonding patterns. For instance, low solubility (logP ~2.5) may reduce cellular uptake, masking true potency .
Basic: How are derivatives of this compound synthesized for structure-activity relationship (SAR) studies?
Answer:
- Functionalization : Alkylation/arylation at the pyrazole N1 position using R-X in DMF with K₂CO₃ .
- Amide Variants : Replace the methyl group in the carboxamide with substituted amines (e.g., cyclopentylamine) via EDCl-mediated coupling .
Advanced: What strategies improve solubility without compromising bioactivity?
Answer:
- Prodrug Design : Introduce phosphate or PEGylated groups at the carboxamide.
- Co-solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) for in vitro assays .
- Crystal Engineering : Co-crystallize with succinic acid to enhance aqueous solubility .
Basic: How is crystallographic data used to validate the compound’s structure?
Answer:
Single-crystal X-ray diffraction (SC-XRD) determines bond lengths (e.g., C=O: ~1.23 Å), angles, and packing motifs. For example, hydrogen bonding between amide NH and pyrazole N atoms stabilizes the crystal lattice .
Advanced: How do tautomeric forms of the pyrazole ring influence reactivity and bioactivity?
Answer:
The 1H-pyrazole tautomer predominates in solution, but 2H-pyrazole forms may emerge under acidic conditions. DFT calculations (M06-2X/cc-pVTZ) predict tautomer stability. Bioactivity differences arise from altered hydrogen-bonding capabilities; e.g., 1H-tautomers show stronger COX-2 inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
